molecular formula C16H11BrCl2N4O2 B10899387 N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10899387
M. Wt: 442.1 g/mol
InChI Key: KBJYFUICJFTEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromopyridyl group and a dichlorophenoxy methyl group

Preparation Methods

The synthesis of N3-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO~4~) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~3~-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromopyridyl group and the dichlorophenoxy methyl group play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, N3-(5-BROMO-2-PYRIDYL)-1-[(2,6-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine
  • N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C16H11BrCl2N4O2

Molecular Weight

442.1 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H11BrCl2N4O2/c17-10-4-5-14(20-8-10)21-16(24)13-6-7-23(22-13)9-25-15-11(18)2-1-3-12(15)19/h1-8H,9H2,(H,20,21,24)

InChI Key

KBJYFUICJFTEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.